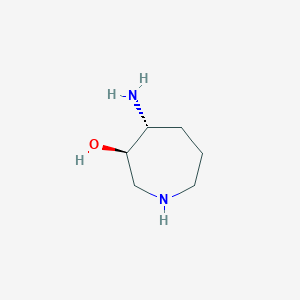

(3R,4R)-4-Aminoazepan-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(3R,4R)-4-aminoazepan-3-ol |

InChI |

InChI=1S/C6H14N2O/c7-5-2-1-3-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1 |

InChI Key |

IRWCLYGRXRJJSF-PHDIDXHHSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](CNC1)O)N |

Canonical SMILES |

C1CC(C(CNC1)O)N |

Origin of Product |

United States |

Advanced Stereoselective Synthetic Methodologies for 3r,4r 4 Aminoazepan 3 Ol and Analogues

Classical Ring-Closing Approaches to Azepane Cores.

Traditional methods for the construction of the azepane ring often rely on the cyclization of a linear precursor. These approaches, while foundational, have been refined to offer greater stereochemical control.

Intramolecular Reductive Amination Protocols for Azepanol Formation.

Intramolecular reductive amination (IRA) is a powerful and widely used method for the synthesis of saturated nitrogen heterocycles. This reaction typically involves the cyclization of an amino-aldehyde or amino-ketone precursor, followed by in situ reduction of the resulting cyclic imine or enamine. The stereochemical outcome of the cyclization can often be controlled by the existing stereocenters in the acyclic precursor.

For the synthesis of (3R,4R)-4-Aminoazepan-3-ol, a suitable precursor would be a linear amino-aldehyde containing the necessary stereocenters. For instance, a carbohydrate-derived starting material can be elaborated to introduce an amino group and a terminal aldehyde. Subsequent reductive amination would then furnish the desired azepane ring. A key challenge in this approach is the potential for competing side reactions, such as the formation of N,O-acetals, especially in polyhydroxylated systems nih.govacs.org. Careful selection of the reducing agent and reaction conditions is crucial to favor the desired azepane product. For example, the choice of palladium source in catalytic hydrogenation can influence the product distribution between the desired azepane and a bicyclic N,O-acetal nih.govacs.org.

A study on the synthesis of heavily hydroxylated azepane iminosugars demonstrated the application of intramolecular reductive amination as a key cyclization step nih.govacs.org. While this work did not produce this compound specifically, it highlights the feasibility of the approach for constructing polyhydroxylated azepanes.

| Precursor Type | Key Reaction | Stereocontrol | Potential Challenges | Ref. |

| Amino-aldehyde | Intramolecular Reductive Amination | Substrate-controlled | Formation of stable hemiaminals or N,O-acetals | nih.govacs.org |

| Azido-aldehyde | Staudinger reaction followed by intramolecular imine formation and reduction | Substrate-controlled | Compatibility of the azide reduction with other functional groups |

Ring-Closing Metathesis (RCM) Strategies in Polyhydroxylated Azepane Synthesis.

Ring-closing metathesis (RCM) has emerged as a robust tool for the formation of various ring sizes, including the seven-membered azepane core. This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular cyclization of a diene precursor. The strategic placement of functional groups on the acyclic diene allows for the synthesis of highly functionalized azepanes.

In the context of synthesizing analogues of this compound, an N-protected diene bearing the requisite hydroxyl and protected amino functionalities would be the key intermediate. The stereocenters at the future C3 and C4 positions would be installed in the acyclic precursor, and the RCM reaction would then form the seven-membered ring with high efficiency. One of the major advantages of RCM is its functional group tolerance, allowing for its application to complex and highly functionalized molecules researchgate.netorganic-chemistry.org. For example, the synthesis of 4,4'-disubstituted azepines has been accomplished via RCM of ω-dienes using a second-generation Grubbs' catalyst researchgate.net. This methodology can be adapted for the synthesis of 3,4-disubstituted azepanes.

| Catalyst | Substrate | Product | Yield | Ref. |

| Grubbs' 2nd Generation | N-allyl-N-(pent-4-en-1-yl)tosylamide | 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine | High | researchgate.net |

| Hoveyda-Grubbs' 2nd Generation | Diethyl diallylmalonate | Diethyl 3,6-dihydro-1(2H)-azepine-4,4-dicarboxylate | Good | unimi.itresearchgate.net |

Ring-Expansion Reactions for Azepane Scaffolds.

Ring-expansion reactions provide an alternative and often stereoselective route to azepane scaffolds from more readily available five- or six-membered rings. These transformations can involve various mechanisms, including the Tiffeneau–Demjanov rearrangement, Beckmann rearrangement, and Schmidt rearrangement mdpi.com.

A diastereoselective ring expansion of a substituted piperidine (B6355638) derivative can be a viable strategy to access the this compound core. For instance, a suitably functionalized piperidine, upon treatment with a diazotizing agent, could undergo a one-carbon ring expansion to yield the corresponding azepanone, which could then be further elaborated. The stereochemistry of the starting piperidine can direct the stereochemical outcome of the ring-expanded product rsc.org. A recent strategy involves the photochemical dearomative ring expansion of nitroarenes to prepare complex azepanes, showcasing the potential of ring expansion in accessing novel chemical space nih.gov.

| Starting Material | Reaction Type | Key Reagent | Product | Ref. |

| N-Boc-piperidin-4-one | Tiffeneau–Demjanov type | Diazomethane/Lewis Acid | N-Boc-azepan-4-one | daneshyari.com |

| Substituted Piperidine | Dowd–Beckwith type | Radical initiator | Substituted Azepane | mdpi.com |

| Nitroarene | Photochemical Dearomatization | Blue light | Polysubstituted Azepine | nih.gov |

Asymmetric Catalytic Synthesis of Chiral Azepanes.

The development of asymmetric catalysis has revolutionized the synthesis of enantiopure compounds. These methods offer direct access to chiral azepanes, often with high levels of stereocontrol, by employing either small organic molecules (organocatalysis) or transition metal complexes as catalysts.

Organocatalytic Approaches to Enantiopure Azepanols.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules, including nitrogen heterocycles. Chiral amines, Brønsted acids, and other small organic molecules can catalyze reactions with high stereoselectivity, avoiding the use of often toxic and expensive metals.

For the synthesis of precursors to this compound, an organocatalytic Michael addition of a nucleophile to an α,β-unsaturated acceptor could establish one of the key stereocenters. For example, the conjugate addition of an aldehyde to a nitroalkene, catalyzed by a chiral secondary amine, can generate a γ-nitroaldehyde with high enantioselectivity. This intermediate can then be elaborated into the azepane ring through reductive cyclization. While this approach has been successfully applied to the synthesis of highly functionalized pyrrolidines nih.gov, its extension to the seven-membered azepane system remains an area of active research.

| Catalyst Type | Reaction | Substrates | Key Intermediate | Ref. |

| Chiral Diamine | Michael Addition | Dimedone, α,β-Unsaturated Ketones | Dihydropyran derivative | nih.gov |

| Chiral Phosphoric Acid | Allylation | Imines, Allylboronates | Homoallylic Amines | researchgate.net |

Transition Metal-Catalyzed Annulation Reactions.

Transition metal-catalyzed annulation reactions have become indispensable for the construction of cyclic compounds. Metals such as palladium, rhodium, and iridium can catalyze a variety of transformations, including C-H activation/functionalization and cycloaddition reactions, to form heterocyclic rings with high efficiency and selectivity.

The synthesis of the azepane core of this compound could be envisioned through a transition metal-catalyzed [5+2] or [4+3] cycloaddition reaction. For instance, a rhodium-catalyzed annulation of a vinylcyclopropane with an alkyne could provide a direct route to a functionalized azepine, which could then be stereoselectively reduced and further functionalized. While the direct synthesis of this compound via this method has not been reported, transition-metal-catalyzed annulations have been successfully employed in the synthesis of various benzazepine derivatives bohrium.com. Furthermore, transition-metal-catalyzed C-H amination reactions offer a direct approach to installing the amino group onto a pre-existing carbocyclic scaffold, which could then be further elaborated to the target molecule acs.org.

| Metal Catalyst | Reaction Type | Substrates | Product | Ref. |

| Palladium | [6+1] Heteroannulation | γ-Arylpropylamine, CO | 2-Benzazepine | bohrium.com |

| Rhodium | [4+3] Annulation | Benzamide, Vinylcarbenoid | Azepinone | bohrium.com |

| Copper | Tandem Amination/Cyclization | Fluorinated Allenynes | Functionalized Azepine | nih.gov |

Biocatalytic Routes to Chiral Aminoazepanes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. nih.govdovepress.comnih.gov Enzymes, such as ω-transaminases (ω-TA), can perform the biocatalytic equivalent of reductive amination with high efficiency and stereoselectivity. wiley.com These enzymes transfer an amino group from a donor molecule, like isopropylamine, to a carbonyl acceptor, creating a new chiral amine. wiley.com

This technology is highly valuable for producing enantiopure building blocks. For instance, ω-transaminases have been used to perform highly regio- and stereoselective transformations of diketones into chiral cyclic imines, which can then be reduced to stereochemically pure cyclic secondary amines. wiley.com By carefully selecting the enzyme (either (R)- or (S)-selective) and the reduction conditions, all possible stereoisomers of substituted cyclic amines can be accessed. wiley.com The application of engineered transaminases has been demonstrated on an industrial scale for the production of sitagliptin, showcasing the viability of this approach. dovepress.comwiley.com This strategy can be envisioned for the synthesis of chiral aminoazepanes by using an appropriate azepanone precursor, offering a green and efficient route to intermediates for this compound.

Strategies Employing Chiral Pool and Auxiliary Control for Azepanol Stereochemistry

The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. This approach embeds the desired stereochemistry from the outset, avoiding the need for asymmetric induction or resolution steps.

Derivatization of Carbohydrate Precursors for Polyhydroxyazepanes

Carbohydrates are ideal chiral pool starting materials due to their abundance and rich stereochemical diversity. D-mannose, for example, has been used as a precursor for the stereoselective synthesis of pentahydroxyazepane iminosugars, which are analogues of this compound. nih.gov

The synthesis begins with a D-mannose-derived aldehyde. The addition of a vinyl Grignard reagent to this aldehyde creates an allylic alcohol with defined stereochemistry at the carbons originating from the carbohydrate backbone. nih.gov This newly formed allylic alcohol is the substrate for the key osmium-catalyzed tethered aminohydroxylation (TA) reaction described previously (Section 2.2.2.4). The inherent chirality of the carbohydrate-derived substrate directs the stereochemical outcome of the aminohydroxylation, ensuring the formation of the new C-N bond with complete regio- and stereocontrol. nih.govnih.gov The final step to form the seven-membered ring is an intramolecular reductive amination, which yields the desired polyhydroxylated azepane. nih.gov This strategy elegantly translates the stereochemical information from a simple sugar into the complex, multi-chiral azepane target.

Use of Optically Active α-Allyl-β-Oxoesters in Annulation

A significant advancement in the stereoselective synthesis of azepane scaffolds involves the use of optically active cyclic α-allyl-β-oxoesters. These precursors, which can be generated through methods like palladium-catalyzed asymmetric allylic alkylation, serve as versatile starting materials for constructing annulated azepane systems. The annulation process to form the seven-membered azepane ring is a multi-step sequence that ensures high stereocontrol.

The key transformation involves a ruthenium-catalyzed olefin cross-metathesis of the α-allyl-β-oxoester with a suitable coupling partner, such as acrylonitrile. This step introduces a cyano-containing side chain that is essential for the subsequent cyclization. Following the cross-metathesis, a palladium-catalyzed hydrogenation is performed. This is a crucial sequence that involves the reduction of both the carbon-carbon double bond and the carbon-nitrogen triple bond of the nitrile to a primary amine.

The final ring-closing step occurs through an in-situ reductive amination. The newly formed primary amine intramolecularly attacks the endocyclic carbonyl group of the β-oxoester to form a cyclic iminium ion. This intermediate is then stereoselectively reduced to yield the final [b]-annulated azepane scaffold. A notable outcome of this methodology is the formation of the product with a relative trans-configuration between the amino and hydroxyl groups. This stereochemical control is a direct consequence of the reaction pathway. The enantiopurity of the final azepane derivatives has been reported to be high, often in the range of 97-98% enantiomeric excess (ee).

Table 1: Key Stages in the Annulation of Optically Active α-Allyl-β-Oxoesters

| Stage | Description | Catalyst/Reagents | Key Transformation | Stereochemical Outcome |

|---|---|---|---|---|

| 1 | Olefin Cross-Metathesis | Ruthenium-based catalyst, Acrylonitrile | Formation of an ω-cyanoallyl side chain | Not applicable |

| 2 | Exhaustive Hydrogenation | Palladium catalyst, H₂ | Reduction of C=C and C≡N bonds to form a primary amine | Not applicable |

| 3 | Reductive Amination | In situ formation of iminium ion | Intramolecular cyclization to form the azepane ring | High stereoselectivity, relative trans-configuration |

Construction of Aminoazepanol Building Blocks with Orthogonal Protection

The utility of this compound as a building block in more complex molecular architectures, such as in peptide synthesis, necessitates the development of derivatives with orthogonal protecting groups. Orthogonal protection allows for the selective deprotection of one functional group in the presence of others, which is a fundamental strategy in modern organic synthesis. For a 1,2-amino alcohol like this compound, this involves the selective protection of the amino group, the hydroxyl group, and potentially the azepane ring nitrogen.

A common and effective strategy for the orthogonal protection of amino alcohols involves the use of carbamate (B1207046) protecting groups for the amine and silyl ethers for the alcohol. For instance, the amino group can be protected with a tert-butoxycarbonyl (Boc) group or a benzyloxycarbonyl (Cbz) group. The Boc group is stable under a wide range of conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA). The Cbz group is also stable but is typically cleaved under hydrogenolysis conditions.

Following the protection of the amino group, the hydroxyl group can be protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether. TBDMS ethers are robust and are stable to the conditions used for the removal of some amine protecting groups, yet they can be selectively cleaved using fluoride reagents, such as tetrabutylammonium fluoride (TBAF).

This orthogonal protection scheme allows for the selective manipulation of the amino and hydroxyl functionalities. For example, the free hydroxyl group of an N-protected aminoazepanol can be further functionalized, and subsequently, the amino group can be deprotected for further reactions, or vice-versa. This flexibility is paramount for the incorporation of the aminoazepanol scaffold into larger molecules.

Table 2: Orthogonal Protection Strategy for this compound

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Orthogonality |

|---|---|---|---|---|---|

| Amino Group | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) | Stable to TBAF and hydrogenolysis |

| Amino Group | benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) | Stable to mild acid and TBAF |

| Hydroxyl Group | tert-butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Tetrabutylammonium fluoride (TBAF) | Stable to TFA and hydrogenolysis |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acrylonitrile |

| tert-butoxycarbonyl |

| benzyloxycarbonyl |

| tert-butyldimethylsilyl |

| Di-tert-butyl dicarbonate |

| Benzyl chloroformate |

| tert-Butyldimethylsilyl chloride |

| Imidazole |

| Trifluoroacetic acid |

Chemical Transformations and Advanced Functionalization of the 3r,4r 4 Aminoazepan 3 Ol Scaffold

Regioselective and Stereospecific Derivatization of Amino and Hydroxyl Groups

The presence of both a primary amine and a secondary alcohol on the (3R,4R)-4-aminoazepan-3-ol core presents a challenge and an opportunity for regioselective functionalization. Due to the inherently greater nucleophilicity of the amino group compared to the hydroxyl group, selective N-functionalization is readily achievable under controlled conditions. nih.gov

A variety of methods have been developed for the chemoselective N-acylation of amino alcohols. One common approach involves the use of acyl chlorides or anhydrides under basic or neutral conditions. For instance, conducting the reaction in a phosphate (B84403) buffer has been shown to afford N-acylated products with high chemoselectivity and yield, representing a biocompatible and environmentally friendly method. tandfonline.com Another strategy employs catalytic amounts of dibutyltin (B87310) oxide, which promotes fast and selective N-acylation, even under microwave irradiation. acs.org Furthermore, the generation of mixed anhydrides from an organic acid and a sulfonyl chloride can be used to selectively acylate the amino group in the presence of the hydroxyl function. wipo.intgoogle.com

Once the amino group is protected, for example as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide, the hydroxyl group can be targeted. Standard reactions such as O-alkylation, esterification, or conversion to a sulfonate ester can be performed. Silyl ethers, such as a tert-butyldimethylsilyl (TBS) ether, are common protecting groups for the hydroxyl function, which can be installed using reagents like TBS-triflate in the presence of a non-nucleophilic base. mdpi.com Subsequent deprotection of the amine allows for further functionalization at the nitrogen atom, providing a versatile strategy for orthogonal derivatization. This step-wise approach enables the independent modification of both functional groups, granting access to a wide range of disubstituted azepane derivatives.

Table 1: Methodologies for Regioselective N-Acylation of Amino Alcohols

| Acylating Agent | Catalyst / Conditions | Selectivity | Reference |

| Chloroacetyl chloride | Phosphate buffer (pH 7.4) | High N-selectivity | tandfonline.com |

| Acid chlorides / Esters | Dibutyltin oxide (cat.) | High N-selectivity | acs.org |

| Organic acids | Alkyl sulfonyl chloride, organic base | High N-selectivity | wipo.intgoogle.com |

| N-Acylimidazole | Additive-controlled | O- or N-selectivity | nih.gov |

Approaches for Introducing Additional Stereocenters

The inherent chirality of the this compound scaffold can be leveraged to direct the formation of new stereocenters with high diastereoselectivity. This substrate-controlled approach is a powerful tool for building molecules with complex, well-defined three-dimensional architectures. diva-portal.org

One strategy involves the functionalization of the azepane ring itself. For example, deprotonation at the α-carbon to the ring nitrogen followed by alkylation can introduce a new substituent. Studies on related seven-membered ring systems have shown that such alkylations can proceed with high diastereoselectivity, where the existing ring substituents direct the approach of the electrophile. nih.gov Similarly, the hydroxyl and amino groups can direct metal-catalyzed C-H functionalization at other positions on the ring.

Alternatively, the existing functional groups can be used as starting points for stereoselective transformations. The hydroxyl group can be oxidized to a ketone, creating a prochiral center at C3. Subsequent reduction or addition of an organometallic reagent could then be influenced by the adjacent C4 stereocenter, leading to the diastereoselective formation of a new alcohol. For instance, the diastereoselective synthesis of oxo-azepines has been achieved through late-stage hydroxylation of tetrahydroazepines. mdpi.com

Furthermore, the amino group can be converted into an imine, which can then undergo diastereoselective addition reactions. The synthesis of vicinal amino alcohols often relies on the stereoselective opening of epoxides or aziridines, or on additions to chiral imines. diva-portal.orgnih.gov By adapting these methods, the this compound scaffold can be elaborated to introduce contiguous stereocenters with predictable relative and absolute stereochemistry.

Table 2: Examples of Stereoselective Reactions on Cyclic Scaffolds

| Reaction Type | Substrate Type | Key Feature | Outcome | Reference |

| Alkylation | Chiral tetrazolo-azepine | Anionic intermediate | High diastereoselectivity | nih.gov |

| Hydroxylation | Tetrahydroazepine | Hydroboration-oxidation | Regio- and diastereoselective | mdpi.com |

| [3+3] Cycloaddition | Cyclic enamine | Tandem conjugate addition-cyclization | Forms tricyclic imino alcohol as a single diastereomer | nih.gov |

| Carbonylative Cyclization | Aromatic amino acid derivative | N-chloroformylimidazolidinone intermediate | Diastereoselective formation of tricyclic lactam | scispace.com |

Strategies for Diversity-Oriented Synthesis from this compound

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and probe biological systems. mdpi.com The this compound scaffold is an excellent starting point for DOS due to its conformational flexibility, defined stereochemistry, and two orthogonal functional groups that can serve as handles for divergent synthesis. diva-portal.orgfrontiersin.org

A powerful DOS strategy is the "build/couple/pair" approach. scispace.com In this context, the this compound scaffold represents the "built" chiral building block. In the "couple" phase, different appendages can be attached to the amino and hydroxyl groups. For example, the amine could be acylated with a variety of acids containing other reactive functionalities (e.g., an alkyne or diene), while the alcohol is esterified or alkylated with partners bearing different reactive groups.

In the final "pair" phase, these appended functionalities are induced to react intramolecularly, leading to a variety of new ring systems fused or spiro-fused to the original azepane core. For example, an appended diene and dienophile could undergo an intramolecular Diels-Alder reaction, or a ring-closing metathesis could be used to form a new macrocycle or fused ring. diva-portal.org By strategically choosing the coupled partners and the cyclization reaction, a single starting scaffold can give rise to a multitude of distinct molecular skeletons. scispace.comcam.ac.uk The inherent three-dimensionality of the azepane ring ensures that the resulting library is rich in sp³ centers, a desirable feature for drug discovery. frontiersin.org

Table 3: Illustrative Scaffold Generation in Diversity-Oriented Synthesis from an Amino Alcohol Precursor

| Coupled Functionalities | Pairing Reaction (Cyclization) | Resulting Scaffold Type | Reference |

| N-allyl, O-dienophile | Intramolecular Diels-Alder (IMDA) | Fused polycyclic system | diva-portal.org |

| N-alkenyl, O-alkenyl | Ring-Closing Metathesis (RCM) | Fused or bridged bicyclic ether | diva-portal.org |

| N-propargyl, O-propargyl | Pauson-Khand reaction | Fused cyclopentenone | scispace.com |

| N-acyl, OH | Intramolecular cyclization/condensation | Oxazolidinone or Morpholinone | frontiersin.org |

Applications in Advanced Organic Synthesis and Materials Science

(3R,4R)-4-Aminoazepan-3-ol as a Precursor for Complex Heterocyclic Structures

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry and drug discovery. thermofisher.com this compound serves as an excellent starting material for the synthesis of more intricate heterocyclic systems. The vicinal amino and alcohol functionalities are perfectly positioned for a variety of cyclization and condensation reactions to form fused or spirocyclic structures.

A key application of this scaffold is in the generation of complex derivatives with potential therapeutic applications. For instance, derivatives of the (3R,4R)-diaminoazepane core, which is closely related to this compound, have been synthesized and evaluated as potent enzyme inhibitors. nih.gov In one study, the core structure was elaborated into N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide, a highly active and plasma-stable inhibitor of protein kinase B (PKB-α) with an IC₅₀ of 4 nM. nih.gov This demonstrates how the stereodefined azepane framework can be used to construct sophisticated molecules with specific biological targets.

Table 1: Example of a Complex Heterocycle Derived from a (3R,4R)-Azepane Scaffold

| Compound Name | Structure | Target | Activity (IC₅₀) |

|---|

The synthesis of such complex molecules relies on the predictable reactivity of the amino and hydroxyl groups of the parent azepane, allowing for sequential and regioselective modifications to build molecular complexity.

Role in the Synthesis of Annulated Azepane Scaffolds

Annulated azepane rings, where the azepane is fused to another ring system, are important but relatively rare structural motifs found in natural products and active pharmaceutical ingredients. chemistryviews.org The synthesis of these structures, particularly in an enantiomerically pure form, is a significant challenge in organic chemistry. This compound provides a chiral starting point for accessing these valuable scaffolds.

Research has demonstrated synthetic routes to optically active [b]-annulated azepanes. chemistryviews.org A general strategy involves starting with a cyclic precursor and using reactions like olefin cross-metathesis followed by hydrogenation and reductive amination to construct the fused azepane ring system. chemistryviews.org The key step often involves the formation of an iminium ion from a primary amine, which then undergoes an intramolecular reaction to form the second ring. chemistryviews.org

The amino group on the this compound scaffold can serve as the nucleophile in such intramolecular cyclizations, leading to the formation of various fused heterocyclic systems. The resulting annulated structures, such as cyclopenta-, benzo-, and cyclohepta[b]-annulated azepanes, possess multiple stereogenic centers and offer at least two points for further chemical modification, making them versatile scaffolds for developing new biologically active compounds. chemistryviews.org

Utilization in the Preparation of Chemical Probes and Ligands

A chemical probe is a small molecule used to study biological systems, characterized by high affinity and selectivity for its target. nih.gov The this compound scaffold is well-suited for the development of such probes and specific ligands due to its rigid, three-dimensional structure which can be systematically modified to optimize binding interactions with biological targets like proteins and enzymes.

The development of potent and selective inhibitors for protein kinases is a prime example. Starting from a lead compound derived from the natural product (-)-balanol, researchers designed and synthesized novel azepane derivatives to inhibit protein kinase B (PKB) and protein kinase A (PKA). nih.gov The initial lead compound, an ester, was unstable in plasma. nih.gov Using molecular modeling based on crystal structures, the unstable ester linkage was replaced with more stable isosteres like amides and ethers. nih.gov

This structure-based design led to the synthesis of compounds such as N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide, which not only retained high potency but also exhibited excellent plasma stability. nih.gov X-ray crystallography of these new ligands in complex with PKA confirmed their binding modes and rationalized their activity, showcasing how the (3R,4R)-azepane core acts as a rigid scaffold to correctly orient the functional groups for optimal interaction with the target protein. nih.gov

Table 2: Azepane-Based Ligands Designed as Kinase Inhibitors

| Compound Linker | Target | Biological Stability | Reference |

|---|---|---|---|

| Ester | PKB-α, PKA | Plasma unstable | nih.gov |

| Amide | PKB-α, PKA | Plasma stable | nih.gov |

| Ether | PKB-α, PKA | Plasma stable | nih.gov |

Development of Azepane-Based Scaffolds for Combinatorial Chemistry

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, creating "libraries" that can be screened for biological activity. The this compound scaffold is an ideal starting point for building such libraries because its amino and hydroxyl groups serve as orthogonal handles for diversification.

The presence of two distinct functional groups allows for selective and sequential reactions. For example, the amine can be acylated, alkylated, or used in reductive aminations, while the alcohol can be etherified, esterified, or oxidized. This dual functionality enables the introduction of a wide variety of substituents at two different positions on the azepane ring.

Studies on related annulated azepane scaffolds have highlighted that the amino and ester functionalities offer two distinct points for further diversification, which has been explored through the preparation of several derivatives. chemistryviews.org Similarly, other functionalized piperidine (B6355638) and azepane scaffolds have been recognized as interesting building blocks for combinatorial chemistry, allowing for the generation of triply functionalized products through sequences of amidations and deprotections. researchgate.net The systematic exploration of simple, chiral ring systems like functionalized azepanes can uncover novel scaffolds for drug discovery, as demonstrated by the synthesis of cis- and trans-fused diamines and their regioselective N-benzylation to create a library of compounds for screening. nih.gov This approach underscores the vast potential of using this compound to generate novel and diverse chemical libraries for identifying new therapeutic agents.

Computational and Mechanistic Investigations in Azepane Chemistry

Density Functional Theory (DFT) Studies of Reaction Pathways and Selectivity

Density Functional Theory (DFT) has become an indispensable tool for exploring the intricacies of chemical reactions involving azepane rings. acs.orgacs.org DFT calculations allow for the detailed mapping of reaction pathways, helping to understand and predict the outcomes of synthetic strategies.

One of the key applications of DFT in azepane chemistry is in elucidating the mechanisms of cycloaddition reactions used to construct the seven-membered ring. For instance, in the palladium-catalyzed [5+2] annulation to form N-aryl azepanes, DFT calculations have revealed the step-by-step pathway and explained the preference for the [5+2] over a [3+2] cycloaddition. rsc.orgresearchgate.net These studies involve calculating the energies of intermediates and transition states to identify the most favorable reaction course. Similarly, DFT has been used to understand the divergent cycloaddition reactions of enoldiazo compounds, which can be directed to form different products, including azepine derivatives, by changing the catalyst. researchgate.net

DFT is also crucial for understanding and predicting selectivity in azepane synthesis. This includes regioselectivity, as seen in the hydroboration of tetrahydroazepines to form azepanols, and diastereoselectivity. mdpi.com Computational studies can help rationalize why a particular isomer is formed preferentially by examining the steric and electronic factors that govern the approach of reactants. mdpi.com Furthermore, DFT calculations have been employed to study the lithiation of N-Boc-2-phenylazepane, providing insights into the rotational barrier of the Boc group, which is crucial for optimizing reaction conditions for subsequent electrophilic quenching. whiterose.ac.uk

Mechanistic investigations using DFT also extend to understanding the reactivity of functional groups on the azepane ring. For example, DFT has been used to model the dehydrogenative C-S cross-coupling reaction of amines, a process relevant to the functionalization of the azepane nitrogen. nih.gov These computational models help to understand the role of the catalyst and the formation of radical intermediates. nih.gov

Table 1: Application of DFT in Azepane Synthesis

| Reaction Type | Computational Insight | Reference |

|---|---|---|

| [5+2] Annulation | Elucidation of reaction pathway and origin of selectivity. | rsc.orgresearchgate.net |

| Divergent Cycloaddition | Understanding catalyst-dependent product formation. | researchgate.net |

| Hydroboration | Rationalizing regio- and diastereoselectivity. | mdpi.com |

| Lithiation | Analysis of rotational barriers and reaction optimization. | whiterose.ac.uk |

Molecular Dynamics Simulations for Conformational Analysis of Azepanes

The seven-membered azepane ring is inherently flexible and can adopt multiple low-energy conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of azepanes and understand how their flexibility influences their properties and interactions. nih.gov

MD simulations track the movement of atoms in a molecule over time, providing a dynamic picture of its behavior. frontiersin.org This is particularly valuable for azepanes, where the ring can pucker and interchange between different chair and boat-like conformations. These simulations can reveal the preferred conformations of a given azepane derivative and the energy barriers between them. For example, MD simulations have been used to study the conformational flexibility of an azepane ring within an inhibitor bound to an enzyme, showing how the ring's mobility can be influenced by its environment. nih.gov

The conformational preferences of substituted azepanes are of significant interest. The position and nature of substituents can have a profound impact on the conformational equilibrium of the ring. MD simulations, often in conjunction with NMR spectroscopy and X-ray crystallography, can help to elucidate these preferences. mdpi.comacs.org For instance, the introduction of a methyl group on the azepane ring of a cathepsin K inhibitor was shown to have a significant effect on its inhibitory potency and pharmacokinetic properties, which was rationalized through conformational analysis. researchgate.net

Furthermore, MD simulations can provide insights into how the conformational dynamics of azepanes play a role in their biological activity. By simulating the interaction of an azepane-containing molecule with a biological target, such as a protein, researchers can observe how the ligand adapts its conformation to fit into the binding site. researchgate.net This information is critical for the rational design of new drugs.

Table 2: Conformational Analysis Techniques for Azepanes

| Technique | Information Provided | Reference |

|---|---|---|

| Molecular Dynamics (MD) | Dynamic conformational landscape, preferred conformations, energy barriers. | nih.govfrontiersin.org |

| NMR Spectroscopy | Experimental evidence of solution-state conformations. | mdpi.comacs.org |

Theoretical Insights into Stereochemical Induction and Control

The control of stereochemistry is a central challenge in the synthesis of complex molecules like (3R,4R)-4-Aminoazepan-3-ol, which contains multiple stereocenters. Theoretical and computational methods provide invaluable insights into the origins of stereochemical induction and help in the design of stereoselective reactions.

Computational studies can model the transition states of reactions that create new stereocenters. By comparing the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. This approach has been applied to various reactions in azepane synthesis, including reductions, alkylations, and cycloadditions. For example, in the synthesis of substituted azepan-3-ones, the stereochemical outcome of the reduction of a ketone can be rationalized by modeling the approach of the reducing agent to the two faces of the carbonyl group. researchgate.net

The stereoselective synthesis of an azepane-derived quaternary amino acid has been reported, where the key step involved a stereoselective intramolecular cyclization. acs.org While the original report focused on experimental results, such reactions are amenable to computational analysis to understand the factors governing the high stereoselectivity. Similarly, the synthesis of functionalized 2,5-diketopiperazine skeletons has been studied using DFT calculations to elucidate the reaction mechanism and the origins of the observed high diastereo- and enantioselectivities. researchgate.net

Furthermore, theoretical models can be used to understand how existing stereocenters in a molecule influence the stereochemical outcome of subsequent reactions. This is particularly relevant for the synthesis of highly substituted azepanes. For instance, the diastereoselective synthesis of oxo-azepines via hydroboration was shown to be highly dependent on the existing stereochemistry of the starting tetrahydroazepine. mdpi.com

Prediction of Reactivity and Stability in Azepane Ring Systems

Computational chemistry offers a suite of tools for predicting the reactivity and stability of azepane ring systems. These predictions are based on the electronic structure of the molecule and can guide synthetic efforts and the development of new applications.

The reactivity of different positions on the azepane ring can be predicted using methods like Fukui function analysis and molecular electrostatic potential (MEP) maps, which are derived from DFT calculations. acs.org These methods identify the sites most susceptible to electrophilic or nucleophilic attack. For instance, a computational study of azepane and its derivatives systematically investigated their reactivity using these descriptors. acs.orgacs.org

The stability of the azepane ring and its derivatives can also be assessed computationally. Ring strain energy is a key factor in the stability of cyclic molecules, and it can be calculated using theoretical methods. nih.gov A study comparing the strain energies of cycloheptane (B1346806) and its heterocyclic derivatives, including azepane, found that the strain effect is a major determinant of their energy balance. acs.orgnih.gov

Furthermore, computational methods can be used to predict the stability of different isomers and conformers. This is crucial for understanding the thermodynamic landscape of a given azepane derivative. For example, the relative stability of different methyl-substituted azepan-3-one (B168768) isomers was a key factor in a structure-activity relationship study of cathepsin K inhibitors. researchgate.net

The stability and reactivity of azepinium ions, which are seven-membered cyclic nitrenium ions, have also been investigated using quantum chemical methods. researchgate.net These studies aim to design stable aromatic azepinium ions and tune their electrophilicity through substitution, which could open up new avenues in azepane chemistry. researchgate.net

Table 3: Computationally Predicted Properties of Azepanes

| Property | Computational Method | Significance | Reference |

|---|---|---|---|

| Reactivity | Fukui function, MEP | Identifies sites for chemical modification. | acs.orgacs.org |

| Stability | Ring strain energy calculations | Assesses the thermodynamic stability of the ring system. | acs.orgnih.gov |

| Isomer Stability | Relative energy calculations | Predicts the most stable isomers and conformers. | researchgate.net |

Future Directions in 3r,4r 4 Aminoazepan 3 Ol Research

Exploration of Novel and Sustainable Synthetic Methodologies

The pursuit of "green" chemistry principles is reshaping the synthesis of complex molecules like (3R,4R)-4-Aminoazepan-3-ol. Future efforts will prioritize the development of synthetic pathways that are not only efficient but also environmentally benign, reducing waste and avoiding hazardous materials. A significant area of this research is biocatalysis, which uses enzymes to perform chemical transformations with high selectivity and under mild conditions. acs.orguni-graz.at

Recent studies have demonstrated the power of biocatalysis in producing related chiral amines. For instance, an efficient, scalable route to (3R)-3-aminoazepane was developed using a biocatalytic transformation with ω-transaminase as the key step to establish the stereogenic center. researchgate.net This enzymatic approach avoids the use of expensive and toxic heavy metal catalysts and simplifies reaction workups, making the process more commercially viable and sustainable. acs.orgresearchgate.net Another innovative strategy combines photochemical C-H oxyfunctionalization with enzymatic catalysis in a one-pot synthesis to produce N-Boc-4-amino/hydroxy-azepane with high conversion rates and excellent enantiomeric excess (>99%). stmarys-ca.eduresearcher.life These examples underscore a clear trend towards replacing traditional chemical steps with cleaner, enzyme-based alternatives.

The advantages of biocatalytic processes include:

High Selectivity: Enzymes exhibit outstanding chemo-, regio-, and stereoselectivity, which minimizes the need for protecting groups. acs.org

Mild Reaction Conditions: Biocatalytic reactions typically occur at ambient temperatures and near neutral pH, reducing energy consumption. acs.org

Environmental Sustainability: These methods reduce reliance on heavy metal catalysts and hazardous solvents. acs.orgresearchgate.net

Future research will likely focus on discovering and engineering new enzymes with tailored substrate specificities and enhanced stability for the direct synthesis of this compound and its analogues.

Development of Advanced Catalytic Systems for Azepane Formation

The construction of the seven-membered azepane ring is a central challenge in synthesizing this compound. While classical methods like ring-closing and ring-expansion reactions are common, future research will focus on developing more advanced and efficient catalytic systems. researchgate.net These systems are expected to offer greater control over stereochemistry and yield, providing more direct access to the desired azepane core.

Several promising catalytic strategies are emerging:

Biocatalysis: As mentioned, enzymes like ω-transaminases and ketoreductases are becoming powerful tools. acs.orgresearchgate.net The use of ω-transaminase to convert a prochiral ketone into a chiral amine is a particularly effective method for setting the stereochemistry in azepane synthesis. researchgate.net Immobilizing these enzymes can further enhance their stability and allow for reuse over multiple reaction cycles, improving process efficiency. researchgate.net

Metal Catalysis: Transition metal catalysts continue to evolve. Gold-catalyzed reactions, for example, have been used to create dihydro-azepine derivatives through a formal [4+3] cycloaddition. acs.org Researchers are also exploring iron-catalyzed reductive amination as a cost-effective and less toxic alternative to precious metal catalysts. researchgate.net

Combined Photo-Enzymatic Catalysis: A frontier approach involves combining photochemistry with enzymatic catalysis. This dual-catalytic system can enable the synthesis of chiral azepanes from simple starting materials in a one-pot process, demonstrating a mild and operationally simple workflow. stmarys-ca.eduresearcher.life

The table below summarizes some advanced catalytic approaches relevant to azepane synthesis.

| Catalytic Approach | Catalyst Example | Key Transformation | Advantages |

| Biocatalysis | ω-Transaminase (ω-TA) | Asymmetric amination of a ketone to form a chiral amine. researchgate.net | High enantioselectivity (>99% ee), mild conditions, avoids heavy metals. acs.orgresearchgate.net |

| Metal Catalysis | Gold (Au) Catalyst | [4+3] cycloaddition to form dihydro-azepine ring. acs.org | Efficient formation of the core ring structure. |

| Combined Catalysis | Photochemical/Enzymatic | Distal C-H oxyfunctionalization followed by enzymatic transamination. stmarys-ca.eduresearcher.life | High conversion and enantioselectivity from simple precursors in one pot. stmarys-ca.eduresearcher.life |

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes from laboratory-scale batches to efficient, continuous production is a major goal for modern chemistry. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.comsyrris.com

The integration of flow chemistry with automated systems, often guided by artificial intelligence, represents the next frontier. mit.edunih.gov Such platforms can streamline multi-step syntheses by connecting different reaction modules in sequence, a technique known as a "telescoped process". mdpi.commpg.de This approach minimizes manual handling and purification of intermediates, leading to a significant reduction in synthesis time and waste. mpg.de Automated systems can perform reactions, monitor progress, and even optimize conditions in real-time. nih.gov

For a molecule like this compound, an automated flow synthesis platform could be designed to:

Connect modules for each step of the synthesis (e.g., ring formation, functional group manipulation).

Utilize pumps and selection valves to precisely control the introduction of reagents and catalysts. mpg.de

Incorporate in-line purification and analysis to monitor the reaction progress.

Leverage software to execute and adjust the synthetic sequence, enabling rapid production and optimization. mit.edu

This technology, while still developing, has been successfully applied to the synthesis of several active pharmaceutical ingredients and demonstrates the potential for on-demand, reconfigurable manufacturing of complex molecules. syrris.commpg.de

High-Throughput Synthesis and Screening of this compound Derivatives

Once an efficient synthesis for the this compound scaffold is established, the next logical step is to create and evaluate a wide range of derivatives to explore their structure-activity relationships. High-throughput screening (HTS) is a key technology in this endeavor, allowing for the rapid, automated testing of thousands of compounds for a specific biological or chemical property. bmglabtech.commdpi.com

The HTS process generally involves miniaturization, automation, and rapid data acquisition. bmglabtech.com By combining automated synthesis platforms with HTS, researchers can accelerate the discovery cycle significantly. For example, a library of this compound derivatives could be synthesized by varying substituents on the amino or azepane nitrogen atoms. These derivatives could then be arrayed in microtiter plates and screened for activity against a specific biological target, such as a protein kinase or receptor. bmglabtech.commdpi.com

Recent innovations in HTS include:

Nanomole-Scale Synthesis: Platforms that use robotics to perform and optimize thousands of reactions in parallel using only micrograms of starting material. nih.gov

Advanced Analytical Methods: Coupling HTS with techniques like mass spectrometry or circular dichroism allows for rapid analysis of reaction outcomes and enantiopurity. mdpi.comrsc.org

Cell-Based and Biochemical Assays: Screening can be performed directly on cell lines or with purified enzymes to quickly identify "hits" or compounds with desired biological activity. mdpi.comnih.gov

This combination of high-throughput synthesis and screening will be crucial for unlocking the full potential of the this compound scaffold, enabling the rapid identification of new drug candidates or functional materials.

Q & A

Basic: What are common synthetic routes for (3R,4R)-4-Aminoazepan-3-ol, and how are stereochemical outcomes controlled?

Methodological Answer:

Synthesis typically involves functionalizing an azepane ring with amino and hydroxyl groups. Key steps include:

- Oxidation/Reduction: Use of pyridinium chlorochromate (PCC) for controlled oxidation or sodium borohydride (NaBH₄) for selective reduction of intermediates .

- Stereocontrol: Chiral auxiliaries or enzymatic resolution ensure (3R,4R) configuration. For example, asymmetric hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess .

- Protection/Deprotection: Temporary protection of the amino group (e.g., tert-butoxycarbonyl, Boc) prevents undesired side reactions during hydroxylation .

Basic: How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:

- Chiral HPLC: Separates enantiomers using columns like Chiralpak® IA/IB with polar mobile phases (e.g., hexane:isopropanol) .

- X-ray Crystallography: Resolves absolute configuration by analyzing crystalized derivatives (e.g., hydrochloride salts) .

- NMR Spectroscopy: Nuclear Overhauser effect (NOE) correlations and coupling constants (e.g., ) confirm spatial arrangement .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Batch Reproducibility Testing: Verify purity (>98% via LC-MS) and stereochemical consistency across batches to rule out synthetic variability .

- Assay Standardization: Use isogenic cell lines and control for off-target effects (e.g., kinase profiling panels) .

- Meta-Analysis: Compare data across studies with attention to experimental conditions (e.g., pH, solvent, concentration) to identify confounding factors .

Advanced: What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs) and validate with free-energy calculations (MM/PBSA) .

- QSAR Modeling: Train models on analogs with known activity to predict IC₅₀ values for new derivatives .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Basic: What are the key functional groups in this compound, and how do they influence reactivity?

Methodological Answer:

- Amino Group (-NH₂): Participates in nucleophilic substitution (e.g., acylation with benzyl chloroformate) .

- Hydroxyl Group (-OH): Enables hydrogen bonding in biological systems and can be oxidized to ketones (e.g., with PCC) .

- Azepane Ring: Conformational flexibility modulates binding affinity; chair conformations are stabilized by intramolecular H-bonding .

Advanced: How does stereochemistry affect the pharmacological profile of this compound?

Methodological Answer:

- Enantiomer-Specific Activity: Test (3S,4S) and (3R,4R) isomers in parallel assays (e.g., enzyme inhibition) to quantify stereospecific potency differences .

- Pharmacokinetics: Compare log, plasma protein binding, and metabolic stability (e.g., liver microsomes) between stereoisomers .

- Receptor Docking: Use cryo-EM structures to visualize how stereochemistry alters binding pocket interactions .

Basic: What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

- LC-MS: Quantify purity (>98%) and detect impurities using C18 columns with acetonitrile/water gradients .

- FT-IR: Confirm functional groups via characteristic peaks (e.g., -NH₂ at ~3350 cm⁻¹, -OH at ~3200 cm⁻¹) .

- Elemental Analysis: Match experimental C/H/N/O percentages to theoretical values within ±0.4% .

Advanced: What strategies optimize enantiomeric excess (ee) during synthesis?

Methodological Answer:

- Catalytic Asymmetric Synthesis: Use Ru-PHOX catalysts for hydrogenation (ee >95%) .

- Kinetic Resolution: Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers selectively .

- Chiral Chromatography: Semi-preparative HPLC with chiral columns (e.g., Daicel® CHIRALPAK AD-H) isolates high-ee fractions .

Advanced: How are structure-activity relationship (SAR) studies designed for analogs of this compound?

Methodological Answer:

- Scaffold Modification: Synthesize derivatives with varied ring sizes (e.g., piperidine vs. azepane) to assess impact on target affinity .

- Functional Group Scanning: Replace -OH with -OCH₃ or -F to study electronic effects on receptor binding .

- In Silico Screening: Use virtual libraries (e.g., Enamine REAL) to prioritize analogs with predicted improved ADMET profiles .

Basic: What stability considerations apply to this compound under experimental conditions?

Methodological Answer:

- pH Sensitivity: Store in neutral buffers (pH 6–8) to prevent degradation; avoid strong acids/bases .

- Light/Temperature: Protect from UV light (amber vials) and store at –20°C to prevent racemization .

- Solvent Compatibility: Use polar aprotic solvents (e.g., DMSO, acetonitrile) to minimize aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.